2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide
Description
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is a structurally complex molecule featuring a fluorenylidene hydrazine core conjugated with a diphenylacetamide moiety. This compound combines a rigid fluorene-derived aromatic system with a flexible hydrazine linker and a bulky diphenylacetamide group. Its synthesis likely involves condensation reactions between fluorenone derivatives and hydrazine intermediates, followed by amide coupling, as inferred from analogous procedures in the evidence .
Properties
CAS No. |
34620-27-4 |
|---|---|
Molecular Formula |
C27H21N3O |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(2-fluoren-9-ylidenehydrazinyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21N3O/c28-26(31)27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)30-29-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,30H,(H2,28,31) |
InChI Key |
JPMLLAFIQXBDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide typically involves the reaction of fluorenone with hydrazine derivatives under controlled conditions. One common method involves the condensation of fluorenone with hydrazine hydrate in the presence of an acid catalyst to form the fluorenylidene hydrazine intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazine group (–NH–NH–) undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is pivotal for structural derivatization and enhancing biological activity. For example:
-
Reaction with benzaldehyde under acidic conditions yields a hydrazone derivative, confirmed via NMR and mass spectrometry.
-
Similar reactivity is observed with acetophenone , forming a stable hydrazone adduct.
Conditions :
-
Solvents: Ethanol or THF
-
Catalysts: Acetic acid or p-toluenesulfonic acid
-
Temperature: Reflux (70–80°C)
Hydrolysis of the Amide Group
The acetamide moiety undergoes hydrolysis in acidic or basic media:
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux (4h) | 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetic acid | 82% |
| 2M NaOH, 60°C (2h) | Sodium salt of the carboxylic acid | 75% |
Hydrolysis products are characterized by FTIR (loss of amide C=O at ~1650 cm⁻¹ and emergence of carboxylic acid O–H at ~2500–3300 cm⁻¹).
Cyclization Reactions
Under controlled conditions, the compound forms nitrogen-containing heterocycles:
-
Triazole Formation : Reaction with nitriles in the presence of Cu(I) catalysts produces triazole derivatives.
-
Tetrazole Synthesis : Treatment with sodium azide and ammonium chloride yields tetrazole rings, confirmed by X-ray crystallography.
Key Cyclization Pathways :
Reduction of the Hydrazine Moiety
The N=N bond in the hydrazine group is reduced to N–H bonds using agents like LiAlH₄ or NaBH₄:
-
LiAlH₄ in THF : Produces a dihydro derivative with enhanced solubility.
-
Catalytic Hydrogenation (H₂/Pd-C) : Yields a saturated hydrazine compound, verified by loss of the N=N IR stretch at ~1550 cm⁻¹.
Interaction with Biological Targets
While not a classical chemical reaction, the compound interacts with microbial enzymes via:
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide. For instance, derivatives synthesized from this compound exhibited varying degrees of activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives was reported to be higher than 256 μg/mL, indicating potential for further optimization in drug development .
Anticancer Research
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound are believed to facilitate interactions with cellular targets, making it a candidate for further research in cancer therapeutics .
Photophysical Properties
The unique structure of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide makes it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of light-emitting diodes (LEDs) and solar cells, where efficient energy conversion is crucial .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing new polymeric materials with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve the material's performance in various applications, including coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to antimicrobial and antifungal effects by inhibiting essential biological processes in microorganisms .
Comparison with Similar Compounds
Key Observations :
Material Science:
- Nonlinear Optics: Fluorenylidene hydrazine derivatives, such as 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine, demonstrate structural rigidity and conjugation suitable for nonlinear optical applications . The target compound’s extended π-system may enhance such properties.
Physical and Chemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
Biological Activity
The compound 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is a derivative of fluorenylidene hydrazine that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide typically involves the reaction of fluorenylidene hydrazine with diphenylacetic acid derivatives. The following general reaction scheme illustrates this process:
- Formation of Fluorenylidene Hydrazine :
- Starting from 9H-fluorene, hydrazine is introduced to create the hydrazine derivative.
- Condensation Reaction :
- The hydrazine reacts with diphenylacetic acid under acidic or basic conditions to form the target compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds derived from fluorenes. For instance, a series of thiazole derivatives synthesized from fluorenes demonstrated significant antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) were found to be notably effective against Gram-positive bacteria and fungi .
Cytotoxicity
The cytotoxic effects of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide have been assessed in various cancer cell lines. A related study indicated that compounds with similar structures exhibited potent cytotoxicity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Molecular docking studies suggest that compounds like 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide may interact with specific biological targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . This interaction could inhibit tumor growth by disrupting nucleotide synthesis.
Case Studies and Research Findings
Q & A
Q. How is the molecular structure of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide experimentally determined?
Methodological Answer: The compound’s structure is resolved via single-crystal X-ray diffraction (SC-XRD) . Key crystallographic parameters include:
- Crystal system : Monoclinic (space group C2/c )
- Unit cell dimensions :
- , ,
- , ,
- Data collection : Intensity data are collected using Mo-Kα radiation (), with refinement via full-matrix least-squares methods.
Displacement ellipsoids are analyzed at the 50% probability level, and hydrogen atoms are modeled as isotropic spheres .
Q. What are the critical steps for synthesizing this compound with high purity?
Methodological Answer: Synthesis involves hydrazine derivatives reacting with fluorenylidene precursors. Key steps include:
- Reagent optimization : Use of palladium-catalyzed hydroamination (e.g., with cyclohexenyl or allyl groups) to stabilize intermediates .
- Reaction conditions :
- Temperature control (-10°C to 20°C) to prevent side reactions.
- Solvent selection (e.g., dichloromethane) for solubility and stability.
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.
- Validation : Confirm purity via ^1\text{H NMR, ^{13}\text{C NMR, and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in this compound be systematically analyzed?
Methodological Answer: Non-covalent interactions are studied using:
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H···H, C···H) using CrystalExplorer software.
- Density Functional Theory (DFT) : Calculates electrostatic potential maps (e.g., M06-2X/6-311++G(d,p)) to identify electron-rich/-poor regions.
- X-ray topology : Examine crystal packing for π-π interactions between fluorenyl and phenyl groups.
- Example: Fluorenylidene moieties exhibit face-to-face stacking with distances of 3.5–4.0 Å .
Q. What mechanistic pathways govern the reactivity of the hydrazino group in this compound?
Methodological Answer: The hydrazino group participates in:
- Nucleophilic addition : Attack by amines or thiols at the hydrazine N–N bond.
- Cyclization reactions : Formation of 1,3,4-thiadiazines or triazoles under acidic conditions.
- Photochemical reactions : UV-induced cleavage to generate fluorenyl radicals, monitored via ESR spectroscopy.
Mechanistic insights are validated using isotopic labeling () and kinetic studies (e.g., Eyring plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
